molecular formula C9H13ClN2O2 B2659567 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride CAS No. 1955540-51-8

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride

Cat. No.: B2659567
CAS No.: 1955540-51-8
M. Wt: 216.67
InChI Key: VBGOTGBNGKHLQQ-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a bicyclic structure fused with an imidazole and a partially saturated pyridine ring. Its molecular formula is C₁₀H₁₃ClN₂O₂ (based on analogous structures in and ), with a hydrochloride salt enhancing solubility. The acetic acid moiety at the 2-position provides a carboxylate functional group, making it suitable for further derivatization or interactions in biological systems .

Properties

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7;/h6H,1-5H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGOTGBNGKHLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of an acid catalyst.

  • Reduction Reaction: Another method involves the reduction of an imidazo[1,2-a]pyridine derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can occur at the imidazo[1,2-a]pyridine ring, involving the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, and acidic or basic conditions.

  • Reduction: NaBH4, LiAlH4, and anhydrous ether or alcohol solvents.

  • Substitution: Various electrophiles and nucleophiles, along with suitable solvents and catalysts.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound, such as carboxylic acids or ketones.

  • Reduction: Reduced derivatives, such as alcohols or amines.

  • Substitution: Substituted derivatives with different functional groups attached to the imidazo[1,2-a]pyridine ring.

Scientific Research Applications

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride has various scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers in the Imidazo[1,2-a]pyridine Series

  • 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
    • Molecular Formula : C₉H₁₁ClN₂O₂ (inferred from ).
    • Key Difference : Substitution at the 3-position instead of the 2-position.
    • Impact : The 3-yl variant may exhibit altered binding affinities due to spatial orientation differences in receptor interactions. Similarity scores (0.69) suggest moderate structural overlap but distinct electronic profiles .

Heterocycle Variations

  • 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride Molecular Formula: C₈H₁₃Cl₂N₃O₂ (). Key Difference: Replacement of pyridine with pyrazine (a nitrogen-rich heterocycle). The dihydrochloride salt improves aqueous solubility compared to the mono-hydrochloride form of the target compound .

Functional Group Modifications

  • 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride

    • Molecular Formula : C₈H₁₀ClN₂O₂S ().
    • Key Difference : Sulfonyl chloride (-SO₂Cl) replaces the acetic acid group.
    • Impact : The sulfonyl chloride is highly reactive, enabling cross-coupling reactions in drug synthesis. This compound is prioritized in agrochemical and material science applications .
  • 2-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}acetic acid hydrochloride Molecular Formula: C₉H₁₂BrClN₂O₂ (). Key Difference: Bromine substitution at the 3-position. Impact: Bromine’s electron-withdrawing effect and larger atomic radius may alter metabolic stability and lipophilicity compared to non-halogenated analogues .

Substituent Diversity

  • 2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride Molecular Formula: C₁₁H₁₆ClN₅ (). Key Difference: Pyrazole ring substitution and an amine group.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent/Feature Applications/Notes Reference
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride C₁₀H₁₃ClN₂O₂ ~230.69 2-yl acetic acid Drug intermediate, receptor studies
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride C₉H₁₁ClN₂O₂ ~222.65 3-yl acetic acid Structural analog with moderate similarity
2-{imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride C₈H₁₃Cl₂N₃O₂ 210.10 Pyrazine ring, dihydrochloride Enhanced solubility
5-Methyl-imidazo[1,2-a]pyridine-2-sulfonyl chloride C₈H₁₀ClN₂O₂S 234.69 Sulfonyl chloride Agrochemicals, material science
2-{3-bromo-imidazo[1,2-a]pyridin-6-yl}acetic acid hydrochloride C₉H₁₂BrClN₂O₂ 295.57 3-bromo substitution Potential metabolic stability studies
2-(1-methyl-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine hydrochloride C₁₁H₁₆ClN₅ 253.73 Pyrazole, amine Kinase inhibitor research

Research Findings and Implications

  • Positional Isomerism : The 2-yl substitution in the target compound may favor specific π-π stacking interactions in biological targets compared to 3-yl variants, as seen in receptor-binding assays .
  • Functional Group Reactivity : Sulfonyl chloride derivatives () exhibit broader synthetic utility but lower stability in aqueous environments than carboxylates.

Biological Activity

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride (CAS No. 1955540-51-8) is a compound that belongs to the class of imidazopyridine derivatives. These compounds are recognized for their diverse biological activities and therapeutic potential. This article will explore the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.66 g/mol
CAS Number 1955540-51-8
MDL Number MFCD29991496
Boiling Point Not available

Biological Activity

Imidazopyridine derivatives are known for a wide range of biological activities including:

  • Anticancer : Many studies have reported that imidazopyridine compounds exhibit significant anticancer properties. For example, they can inhibit cell proliferation in various cancer cell lines such as breast cancer (MCF7) and colorectal cancer (HCT116) with IC₅₀ values often in the low micromolar range .
  • Antiviral and Antimicrobial : Some derivatives have shown effectiveness against viruses and bacteria, making them potential candidates for developing antiviral drugs .
  • Neurological Effects : Certain imidazopyridines demonstrate anticonvulsant properties and are being investigated for their potential in treating neurological disorders .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The imidazopyridine scaffold allows for multiple interactions at the molecular level, influencing pathways involved in cancer progression and neuroprotection.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazopyridine ring can significantly enhance or diminish biological activity. For instance:

  • Substituents on the nitrogen atoms or at specific carbon positions can alter the compound's binding affinity to target proteins.
  • The presence of electron-donating or electron-withdrawing groups can influence the compound's overall reactivity and efficacy in biological systems .

Case Studies

  • Antitumor Activity : A study evaluated several imidazopyridine derivatives for their cytotoxic effects against various cancer cell lines. The most potent compounds showed IC₅₀ values below 10 µM in MTT assays, indicating strong antiproliferative effects .
  • Anticonvulsant Properties : Research demonstrated that certain derivatives exhibited significant anticonvulsant activity in animal models, suggesting potential therapeutic applications in epilepsy treatment .
  • Antiviral Efficacy : In vitro assays indicated that some imidazopyridine derivatives effectively inhibited viral replication in cell cultures infected with human coronaviruses .

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